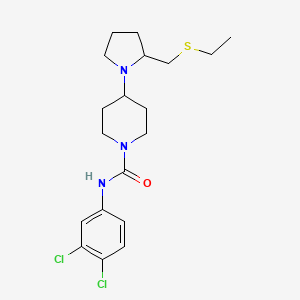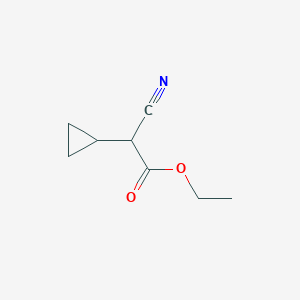
N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H27Cl2N3OS and its molecular weight is 416.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction with CB1 Cannabinoid Receptor
Molecular Dynamics of SR141716 Research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) showed it as a potent and selective antagonist for the CB1 cannabinoid receptor. The study utilized the AM1 molecular orbital method for conformational analysis, revealing four distinct conformations. The research developed unified pharmacophore models for CB1 receptor ligands and used comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models. This detailed analysis provided insights into the steric binding interaction with the receptor and proposed that the unique region occupied by the C5 aromatic ring of 1 might confer antagonist activity, with the pyrazole C3 substituent potentially contributing to either neutral antagonist or inverse agonist activity, depending on its interaction with the receptor (Shim et al., 2002).
Structure-Activity Relationships in Cannabinoid Receptor Antagonists
Pyrazole Derivatives as CB1 Receptor Antagonists A study explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. The lead compound was the biarylpyrazole SR141716A, which initiated studies to examine related compounds for more selective and potent cannabimimetic ligands. The structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity were identified, including a para-substituted phenyl ring, a carboxamido group, and a 2,4-dichlorophenyl substituent on the pyrazole ring. This research provided a foundation for developing pharmacological probes and understanding cannabinoid receptor binding sites (Lan et al., 1999).
Synthesis and Pharmacological Evaluation of Piperidine Derivatives
Antidepressant and Nootropic Agents The synthesis and pharmacological activity of pyridine-4-carbohydrazides and pyridine-4-carboxamides were studied, revealing that some compounds exhibited significant antidepressant activity. The research highlighted the potential of the 2-azetidinone skeleton as a CNS active agent, suggesting its viability for developing potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Antibacterial Activity of Tetrahydropyridine Derivatives The study on the unexpected transformation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate revealed the formation of various tetrahydropyridine, dihydropyrazolone, and oxazole derivatives. Some of these compounds exhibited weak antibacterial activity, indicating their potential in antibacterial applications (Anusevičius et al., 2014).
Additional Applications in Pharmacological Research
Dopamine D4 Selective Antagonist Metabolism L-745,870, a dopamine D4 selective antagonist, was investigated for its metabolism in rats, monkeys, and humans. The study identified two major metabolic pathways: N-dealkylation and the formation of a novel mercapturic acid adduct. This research contributed to understanding the biotransformation processes of this compound, relevant to antipsychotic agent development (Zhang et al., 2000).
Heterocyclic Carboxamides as Antipsychotic Agents Research on heterocyclic analogues of 1192U90 (an antipsychotic agent) explored their potential as antipsychotic agents. The analogues showed potent in vivo activities and were less active in behavioral models predictive of extrapyramidal side effects. This study contributed to the development of potential backup compounds for antipsychotic treatments (Norman et al., 1996).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27Cl2N3OS/c1-2-26-13-16-4-3-9-24(16)15-7-10-23(11-8-15)19(25)22-14-5-6-17(20)18(21)12-14/h5-6,12,15-16H,2-4,7-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYROIJWBMCHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCCN1C2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-cyanocyclohexyl)-2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]propanamide](/img/structure/B2981043.png)

![4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride](/img/structure/B2981046.png)
![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2981047.png)
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2981048.png)
![1-(2-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2981052.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide](/img/structure/B2981053.png)
![(Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2981054.png)
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/no-structure.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B2981056.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone](/img/structure/B2981057.png)


![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2981062.png)
